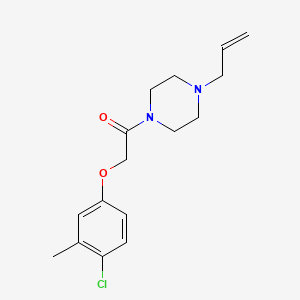
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that features a piperazine ring substituted with an allyl group and a phenoxy group substituted with a chlorine and methyl group. Compounds with such structures are often explored for their potential pharmacological activities and applications in various fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE typically involves multiple steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Substitution with Allyl Group: The allyl group can be introduced via nucleophilic substitution reactions using allyl halides.
Phenoxy Group Introduction: The phenoxy group can be introduced through etherification reactions, where a phenol derivative reacts with an appropriate alkylating agent.
Chlorination and Methylation: The phenoxy group can be further functionalized by introducing chlorine and methyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
化学反应分析
Types of Reactions
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or reduce other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the allyl group might yield epoxides, while substitution of the chlorine atom could yield a variety of substituted phenoxy derivatives.
科学研究应用
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE may have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.
Medicine: Exploration as a potential pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
作用机制
The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors in the body, potentially modulating neurotransmitter activity. The phenoxy group might contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-1-ETHANONE: Similar structure but lacks the methyl group.
1-(4-ALLYLPIPERAZINO)-2-(4-METHYLPHENOXY)-1-ETHANONE: Similar structure but lacks the chlorine atom.
1-(4-PIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE: Similar structure but lacks the allyl group.
Uniqueness
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE is unique due to the combination of the allyl group on the piperazine ring and the chloromethyl substitution on the phenoxy group. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-6-18-7-9-19(10-8-18)16(20)12-21-14-4-5-15(17)13(2)11-14/h3-5,11H,1,6-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGJBLAIVQQOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5408000.png)
![(1E,2E)-3-(4-BROMOPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE](/img/structure/B5408002.png)
![2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5408007.png)
![methyl 1-[2-(2-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5408021.png)
![(3aR,6aS)-5-ethyl-6-oxo-2-[2-(1,2,4-triazol-1-yl)acetyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5408039.png)
![1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5408042.png)
![4-{5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B5408048.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5408049.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5408064.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5408068.png)
![(4aS*,8aR*)-6-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5408070.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5408074.png)
![methyl 5-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pentanoate](/img/structure/B5408077.png)
![1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-3-methylpiperidine;oxalic acid](/img/structure/B5408088.png)
